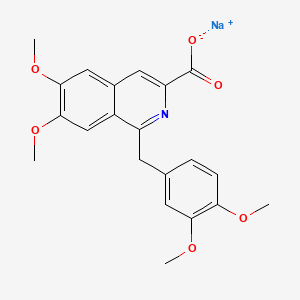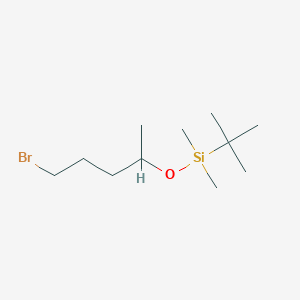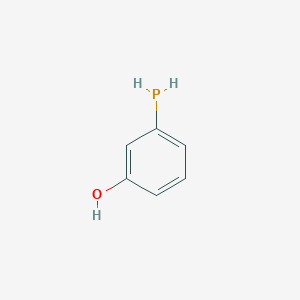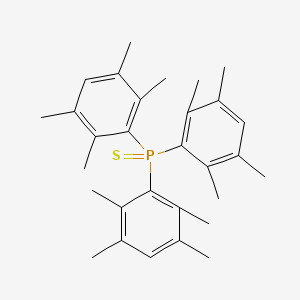
4-Methyloctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloctadecanoic acid is a long-chain fatty acid with the molecular formula C19H38O2. This compound is characterized by its hydrophobic nature, making it practically insoluble in water and relatively neutral .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctadecanoic acid can be achieved through various organic synthesis methods. One common approach involves the alkylation of octadecanoic acid (stearic acid) with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of unsaturated fatty acids followed by methylation. The process is carried out in large reactors under high pressure and temperature to ensure complete conversion and high yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyloctadecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fatty acids with different functional groups.
Aplicaciones Científicas De Investigación
4-Methyloctadecanoic acid has various applications in scientific research, including:
Chemistry: Used as a model compound for studying fatty acid reactions and mechanisms.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 4-Methyloctadecanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting membrane fluidity and function. Additionally, it may interact with enzymes involved in fatty acid metabolism, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid (Stearic acid): A saturated fatty acid with no methyl substitution.
2-Methyloctadecanoic acid: A similar compound with the methyl group at the second carbon position.
4-Methyloctadec-2,3-enoic acid: A related compound with a double bond in the aliphatic chain.
Uniqueness
4-Methyloctadecanoic acid is unique due to its specific methyl substitution at the fourth carbon position, which can influence its chemical reactivity and biological activity compared to other long-chain fatty acids.
Propiedades
Número CAS |
63060-52-6 |
|---|---|
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
4-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)16-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
Clave InChI |
RFKPYBOOPHCXSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)

![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)


![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)


![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)

